1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine is a complex organic compound featuring a pyrazole core with phenyl and methyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.
1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine can be classified as a heterocyclic compound, specifically a pyrazole derivative. Pyrazoles are five-membered rings containing two nitrogen atoms and are known for their diverse pharmacological properties.
The synthesis of 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine typically involves multi-step synthetic pathways. One common method includes the condensation of appropriate pyrazole derivatives with aldehydes or ketones under acidic or basic conditions.
For example, a notable synthetic route employs a KOH-catalyzed Claisen–Schmidt condensation reaction between 1H-pyrazole-4-carbaldehyde and a phenylbutenone derivative. This method achieves high yields and allows for structural modifications through varying substituents on the phenyl ring .
The molecular structure of 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine features two pyrazole rings connected by a methylene bridge. The presence of the phenyl group at one end enhances its potential interactions with biological targets.
The compound's molecular formula is CHN, with a molecular weight of approximately 224.25 g/mol. The structural configuration can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
The compound undergoes various chemical reactions typical of amines and heterocycles, including electrophilic aromatic substitution and nucleophilic addition reactions.
For instance, the reaction of 1H-pyrazol-5-amine with alkynoates has been explored to create pyrazolo-fused quinazolines via Rh(III)-catalyzed annulation processes, demonstrating its versatility in forming more complex structures .
The mechanism of action for 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine is primarily linked to its interaction with biological macromolecules such as proteins and nucleic acids.
Research indicates that compounds containing pyrazole moieties can inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases, leading to reduced cell proliferation and induced apoptosis .
The compound is typically a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO). Its melting point and boiling point can vary depending on purity and specific structural variations.
Chemically, it exhibits basic properties due to the presence of amino groups, allowing it to participate in protonation reactions. Its stability can be influenced by environmental factors such as pH and temperature.
The primary applications of 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine lie in medicinal chemistry as potential anticancer agents. Studies have shown promising results in vitro against various cancer cell lines, suggesting that this compound could serve as a lead structure for further drug development . Additionally, its derivatives are being explored for antioxidant properties, expanding its applicability in pharmaceuticals.
Classical synthetic routes to 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine (CAS: 1052554-89-8, C₁₃H₁₃N₅) emphasize sequential functionalization and protection/deprotection strategies. A predominant method involves the KOH-catalyzed Claisen–Schmidt condensation between 1H-pyrazole-4-carbaldehyde and substituted phenylbutenone derivatives, yielding the core bipyrazole scaffold . This reaction proceeds via nucleophilic addition followed by dehydration, achieving moderate yields (typically 50–70%) but requiring meticulous purification to isolate the target compound from regioisomeric byproducts.
Alternative pathways employ electrophilic aromatic substitution on pre-formed pyrazole rings. For instance, chloromethylation of 1-phenyl-1H-pyrazole using formaldehyde and hydrochloric acid generates the 4-(chloromethyl) intermediate, which undergoes nucleophilic displacement with 5-aminopyrazole under basic conditions. This two-step sequence necessitates stringent anhydrous conditions due to the hydrolytic sensitivity of the chloromethyl intermediate [8]. Limitations include moderate regioselectivity at the C4 position of the pyrazole ring and the generation of stoichiometric halogenated waste, reducing atom economy to <60% [9].
Table 1: Comparison of Traditional Synthetic Approaches
Method | Key Reagents | Yield (%) | Limitations |
---|---|---|---|
Claisen-Schmidt Condensation | 1H-Pyrazole-4-carbaldehyde, Phenylbutenone | 50–70 | Regioisomeric byproducts, purification challenges |
Electrophilic Chloromethylation | Formaldehyde, Hydrochloric acid, 5-Aminopyrazole | 40–65 | Hydrolytic sensitivity, halogenated waste |
Rhodium-Catalyzed Annulation | Alkynoates, 1H-Pyrazol-5-amine | 75–85 | High catalyst cost, specialized handling |
A notable advancement involves Rhodium(III)-catalyzed annulation of 1H-pyrazol-5-amine with alkynoates, enabling direct access to pyrazolo-fused quinazolines that can be hydrolyzed to the target amine. This method achieves higher yields (75–85%) but requires precious-metal catalysts [3].
Growing emphasis on sustainable synthesis has spurred solvent-free and catalyst-free routes for this bipyrazole derivative. Under neat conditions, the condensation of 1-(pyrazol-4-yl)methanamine with phenylhydrazine occurs at elevated temperatures (120–140°C), leveraging reactant melt phases to facilitate imine formation and cyclization. This approach eliminates solvent waste and achieves comparable yields (60–75%) to solution-phase methods while reducing reaction times by 40% [2] [4].
Bio-based solvents like cyclopentyl methyl ether (CPME) serve as greener alternatives to traditional polar aprotic solvents. In the sulfenylation of β-ketoesters—a key step toward functionalized pyrazole precursors—CPME demonstrated equivalent efficacy to hexane (99% conversion, 83% ee) while offering lower toxicity and renewable sourcing [4]. Liquid or supercritical carbon dioxide (CO₂) has also been explored as a reaction medium, though its non-polar nature limits applicability to reactions requiring low-polarity environments [4].
Table 2: Solvent Performance in Pyrazole Derivative Synthesis
Solvent/Condition | Conversion (%) | Environmental Impact | Advantages |
---|---|---|---|
Hexane (traditional) | 99 | High toxicity, neurotoxic | Established protocols |
Cyclopentyl methyl ether | 99 | Low acute toxicity, renewable | Comparable efficacy, biodegradable |
Solvent-free (neat) | 91 | Negligible E-factor | Reduced catalyst loading (300×) |
Liquid CO₂ (100 bar) | 96 | Non-toxic, non-flammable | High diffusivity, tunable density |
Solvent-free protocols additionally enable drastic reductions in catalyst loading (up to 300-fold) due to increased reactant concentrations, aligning with the Principle of Atom Economy [4] [9]. For example, Michael additions involving pyrazole intermediates proceed efficiently at 1 mol% catalyst under neat conditions, whereas solution-phase counterparts require >1.5 mol% [4].
Transition-metal catalysis enables regioselective C–H functionalization of pyrazole precursors, bypassing pre-functionalization steps. Palladium, rhodium, and copper complexes effectively mediate C–C and C–N bond formations at the C4 position of 1-phenyl-1H-pyrazole. Palladium(II) acetate with 2,2'-bipyridine as a ligand achieves direct aminomethylation of the pyrazole ring using N,N-dimethylaminomethyl precursors, though competing N2- versus N1-coordination necessitates careful ligand selection to ensure C4 selectivity [5] [10].
Bifunctional catalysts leverage metal–ligand cooperativity for tandem transformations. Iridium complexes bearing protic pyrazolato ligands (e.g., 2,6-bis(1H-pyrazol-3-yl)pyridines) facilitate hydrogen transfer during reductive amination steps. The NH group in these ligands acts as a proton shuttle, enabling concerted substrate activation and hydride transfer while minimizing noble-metal loadings [10]. Ruthenium catalysts similarly exploit ligand proton responsiveness for dehydrogenative coupling between 5-aminopyrazole and alcohol derivatives, forming the critical –CH₂– linkage without exogenous oxidants [10].
Challenges persist in controlling regioselectivity for unsymmetrical pyrazoles and preventing catalyst deactivation by the amine functionality. In situ protection of the 5-amino group as a chelating-resistant Schiff base mitigates metal poisoning [5].
Multi-component reactions (MCRs) assemble 1-[(1-Phenyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-5-amine from three or more reactants in a single pot, enhancing synthetic efficiency and atom economy. The Ugi four-component reaction exemplifies this approach, combining 1-phenyl-1H-pyrazole-4-carbaldehyde, 5-aminopyrazole, an isocyanide, and a carboxylic acid to generate α-acylaminocarboxamide intermediates. Subsequent hydrolysis reveals the target amine with complexity generation in one step [3].
Single Reactant Replacement (SRR) logic has been applied to redesign MCRs for pyrazole derivatives. By replacing the carboxylic acid component in Passerini reactions with Lewis acids (e.g., trimethylsilyl triflate), oxazole intermediates form via stabilized nitrilium ions. Iterative SRR then substitutes carbonyl components with imines, yielding Ugi-type adducts adaptable to pyrazole-amine synthesis [3].
Table 3: Multi-Component Reaction Optimization
MCR Type | Reactants | Key Modification | Outcome |
---|---|---|---|
Classic Ugi | Aldehyde, amine, isocyanide, carboxylic acid | None | Requires hydrolysis step |
SRR-Modified Ugi | Imine, isocyanide, Lewis acid | Lewis acid replaces carboxylic acid | Direct access to heterocycles |
Catalytic MCR | Aldehyde, aminopyrazole, alkyne | Copper(I) bromide catalyst | Regioselective alkyne coupling |
Copper-catalyzed three-component couplings between 1-phenyl-1H-pyrazole-4-carbaldehyde, 5-aminopyrazole, and terminal alkynes generate propargylamine derivatives via decarboxylative coupling. These intermediates undergo hydrogenation to yield the methylene-linked target, demonstrating MCR versatility in reducing synthetic steps [3] [8].
Post-synthetic modification (PSM) tailers pre-formed pyrazole frameworks to install the 5-amino and 4-methylamine functionalities regioselectively. Metal-organic frameworks (MOFs) with pendant pyrazole groups serve as templates for solid-phase synthesis. For example, UiO-66 functionalized with pyrazole-4-carbaldehyde undergoes reductive amination using ammonium acetate and sodium cyanoborohydride, anchoring the 5-amino group while minimizing side reactions [6].
Defect healing in polycrystalline MOFs (e.g., UiO-66(Zr)-(OH)₂) enhances molecular sieving during in-framework synthesis. Zirconium-based MOFs treated with monocarboxylic acids seal grain boundary defects, improving selectivity for amine-functionalized products. This technique increases yields of membrane-based syntheses by 30% compared to defect-laden matrices [6].
Solution-phase PSM employs chemoselective transformations. Bis(1H-pyrazol-3-yl)pyridine ruthenium complexes undergo stepwise deprotonation at pyrazole NH sites, enabling sequential functionalization. The monodeprotonated complex reacts with electrophiles (alkyl halides, acyl chlorides) at the deprotonated nitrogen, while the remaining NH group can be modified separately, allowing orthogonal derivatization [10]. This strategy facilitates late-stage diversification of the bipyrazole core without compromising the amine functionality.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1